1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine
Description
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine (hereafter referred to as Compound A) is a piperazine derivative featuring a bicyclic imidazo[1,2-a]pyridine moiety linked via a methyl group to the piperazine nitrogen, which is further substituted with a 2-methoxyphenyl group. Piperazine derivatives are well-documented for their pharmacological versatility, particularly in central nervous system (CNS) modulation, due to their affinity for serotonin (5-HT) and dopamine (D2) receptors .
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-24-18-7-3-2-6-17(18)22-12-10-21(11-13-22)14-16-15-23-9-5-4-8-19(23)20-16/h2-9,15H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGNPCWSBQHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CN4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions. One common method includes the condensation of 2-amino-N-heterocycles with aryl ketones, followed by cyclization reactions. The reaction conditions often involve the use of dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 319.36 g/mol. The structure comprises an imidazo[1,2-a]pyridine moiety linked to a piperazine ring substituted with a methoxyphenyl group. This structural configuration is crucial for its biological activities.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The compound 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential to modulate serotonin receptors, particularly the 5-HT_1A receptor. This receptor is known to play a critical role in mood regulation and anxiety disorders.
A study demonstrated that related piperazine derivatives showed increased binding affinity to serotonin receptors, suggesting that modifications in the piperazine structure can enhance antidepressant activity .
Anticonvulsant Properties
The anticonvulsant potential of imidazo[1,2-a]pyridine derivatives has been explored through various models of induced seizures. In particular, compounds similar to this compound have shown promising results in protecting against seizures induced by picrotoxin and other agents .
Table 1: Summary of Anticonvulsant Activity Studies
| Compound | Model Used | Effective Dose (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | Picrotoxin | 18.4 | 9.2 |
| Compound B | Electroshock | 24.38 | 8.5 |
| Compound C | PTZ-induced | 20.5 | 7.0 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives. The compound has been tested against various cancer cell lines, showing cytotoxic effects that are attributed to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.
Table 2: Anticancer Efficacy Against Different Cell Lines
Case Studies and Research Findings
Several case studies illustrate the therapeutic potential of this compound:
- Study on Depression Models : In animal models of depression, administration of the compound resulted in significant behavioral improvements compared to control groups, indicating its efficacy as an antidepressant agent .
- Anticonvulsant Screening : A series of related compounds were screened for anticonvulsant activity using the maximal electroshock seizure test (MEST), revealing that modifications in substituents can lead to enhanced protective effects against seizures .
- Cancer Cell Line Testing : The compound was tested against multiple cancer cell lines, demonstrating superior efficacy compared to standard chemotherapeutic agents like doxorubicin .
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Structural Comparisons
Arylpiperazines with Methoxyphenyl Substituents
- 1-(2-Methoxyphenyl)piperazine derivatives: Compound B: 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine () replaces the imidazopyridine group with a piperidine ring.
Imidazo[1,2-a]pyridine-Containing Piperazines
- Compound D: 2-(4-Chlorophenyl)-3-([4-(3,4-dichlorophenyl)piperazino]methyl)imidazo[1,2-a]pyridine () features dual chlorophenyl groups, enhancing lipophilicity and likely altering receptor selectivity compared to Compound A .
Aroyl-Substituted Piperazines
- Compound F : 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine () replaces the imidazopyridine with a fluorobenzoyl group. The electron-withdrawing fluorine enhances hydrogen bonding, influencing crystal packing and solubility .
Pharmacological Profiles
- Receptor Affinity: Compound B exhibits nanomolar affinity for dopamine D2 receptors, a trait shared by many arylpiperazines . Compound A’s imidazopyridine group may confer higher 5-HT1A selectivity, as seen in structurally related compounds (e.g., reports 5-HT1A IC₅₀ = 2.0 nM for a 2-methoxyphenylpiperazine derivative) . Aroyl-substituted piperazines (e.g., Compound F) show negligible CNS activity due to poor blood-brain barrier penetration, whereas methoxyphenyl groups (as in Compound A) enhance bioavailability .
- Neurotransmitter Effects: Compound C accelerates monoamine release, similar to amphetamines but with reduced abuse liability . Compound A’s imidazopyridine may modulate this effect via steric hindrance or altered binding kinetics.
Biological Activity
The compound 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound includes an imidazo[1,2-a]pyridine moiety linked to a piperazine ring substituted with a 2-methoxyphenyl group. This unique configuration is believed to contribute to its pharmacological properties.
1. Anticholinesterase Activity
One of the most notable biological activities of imidazo[1,2-a]pyridine derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Studies have shown that derivatives with various substitutions on the imidazo ring exhibit varying degrees of AChE inhibition:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 2h | 79 | Highest AChE inhibition |
| 2f | 208 | Unsubstituted imidazo ring |
| 2g | 288 | Substituent at R2 |
| 2i | 253 | Substituent at R4 |
| Tacrine | 0.24 | Reference compound |
These results indicate that specific substitutions can enhance or diminish inhibitory effects, with particular focus on the biphenyl moiety's importance in AChE inhibition .
2. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives possess anticancer properties. For instance, compounds have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant growth inhibition in human cancer cells, suggesting potential as anticancer agents .
3. Neuroprotective Effects
Given their cholinesterase inhibitory activity, these compounds are also being investigated for neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. The modulation of acetylcholine levels may contribute to cognitive enhancement and neuroprotection .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific enzyme active sites through various interactions such as π···π stacking and hydrogen bonding. Molecular docking studies have revealed binding affinities that underscore its potential efficacy against target enzymes .
Case Studies
Several studies have explored the pharmacological profiles of imidazo[1,2-a]pyridine derivatives:
- Study A : Investigated the effects of a series of derivatives on AChE activity in vitro, revealing structure-activity relationships that highlight the significance of substituents on the imidazo ring .
- Study B : Evaluated anticancer properties across multiple cell lines, demonstrating that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- A typical pathway involves: (i) Alkylation of 4-(2-methoxyphenyl)piperazine with an imidazo[1,2-a]pyridine-methyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). (ii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Critical Challenge : Competing N-alkylation at other piperazine positions may occur, requiring careful stoichiometric control .
Advanced Research Questions
Q. How can asymmetric synthesis or stereochemical outcomes be optimized for derivatives of this compound?
- Strategy : Use chiral auxiliaries (e.g., (-)-sparteine) during lithiation-trapping of piperazine intermediates to achieve enantiopure α-substituted derivatives, as demonstrated for related piperazines in .
- Data Contradiction : Yields and enantioselectivity vary significantly with electrophile choice (e.g., aldehydes vs. ketones) and distal N-substituents. Steric hindrance from the 2-methoxyphenyl group may reduce selectivity, necessitating iterative optimization .
Q. How do researchers resolve contradictory biological activity data across studies (e.g., receptor affinity vs. cytotoxicity)?
- Case Study : A structurally analogous compound () showed conflicting IC₅₀ values in kinase assays due to differences in assay conditions (e.g., ATP concentration, incubation time).
- Methodological Fix : Standardize assays using:
- Fixed ATP concentrations (1 mM).
- Parallel cytotoxicity screening (MTT assay) to distinguish target-specific effects from general toxicity .
Q. What analytical techniques are most effective for characterizing impurities in synthesized batches?
- Primary Tools :
- HPLC-MS : Detects low-abundance byproducts (e.g., N-oxide derivatives).
- ¹H/¹³C NMR : Identifies regiochemical isomers (e.g., alkylation at incorrect piperazine nitrogen).
- In situ IR Spectroscopy : Monitors reaction progress in real time to minimize side reactions (see for lithiation optimization) .
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to validate enantiomeric excess post-synthesis .
- SAR Studies : Systematically replace the 2-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or bulky (e.g., -CF₃) substituents to map receptor binding requirements .
- In Silico Modeling : Dock the compound into homology models of target receptors (e.g., GPCRs) using software like AutoDock Vina to prioritize synthesis targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
